N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzyl group, a methoxyphenyl group, and an imidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the survival and virulence of Mtb .
Mode of Action
This compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, leading to a decrease in the survival and virulence of Mtb .
Biochemical Pathways
The inhibition of Pantothenate synthetase by this compound affects the biosynthesis of Coenzyme A (CoA), a critical component in various metabolic pathways . The disruption of these pathways leads to a decrease in the survival and virulence of Mtb .
Pharmacokinetics
The compound was designed and predicted using in silico admet .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mtb . This is achieved by inhibiting the activity of Pantothenate synthetase, leading to a decrease in the survival and virulence of Mtb .
Preparation Methods
The synthesis of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or ammonia to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have shown similar biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Thiazole derivatives: Thiazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activity
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound's molecular formula is C24H19N3O2S, indicating the presence of a thiazole ring fused with an imidazole structure. The methoxyphenyl group enhances its lipophilicity and potential biological interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that compounds within the imidazo[2,1-b]thiazole class generally show activity against Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles effectively inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : Various derivatives have shown promising results against different cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.59 to 4.2 μM in assays against pancreatic cancer cells and other malignancies .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as focal adhesion kinase (FAK) pathways. Inhibition of FAK has been linked to reduced tumor cell migration and invasion .
Case Studies
- Pancreatic Cancer Study : A study evaluated imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. The results indicated that specific compounds significantly reduced cell viability and migration .
- Antitumor Activity : Another investigation reported that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines with IC50 values less than 5 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
Comparative Analysis
Compound | IC50 (μM) | Target Cell Line | Activity Type |
---|---|---|---|
This compound | 0.59 - 4.2 | Pancreatic Cancer | Anticancer |
Similar Imidazo Derivative A | 0.75 - 5.0 | HeLa Cells | Anticancer |
Similar Imidazo Derivative B | 0.5 - 3.0 | L1210 Leukemia | Anticancer |
Properties
IUPAC Name |
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-16-9-7-15(8-10-16)17-12-23-18(13-26-20(23)22-17)19(24)21-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCSIOXMUZWBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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